An In-depth Technical Guide to the Synthesis and Characterization of Dicyclopentenyloxyethyl Methacrylate (DCPOEMA)
An In-depth Technical Guide to the Synthesis and Characterization of Dicyclopentenyloxyethyl Methacrylate (DCPOEMA)
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentenyloxyethyl methacrylate (B99206) (DCPOEMA), with the CAS Number 68586-19-6, is a specialty methacrylate monomer recognized for its unique molecular structure that combines a polymerizable methacrylate group with a bulky, hydrophobic dicyclopentenyl group via a flexible ethoxy spacer.[1] This combination of features imparts a desirable balance of properties to polymers, making it a valuable component in the formulation of high-performance coatings, adhesives, and resins.[1][2] In the context of advanced materials and potentially drug delivery systems, understanding its synthesis and characterization is paramount. Methacrylate copolymers are already utilized in transdermal patches and other drug delivery systems, highlighting the potential for novel monomers like DCPOEMA in this field.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of Dicyclopentenyloxyethyl Methacrylate is presented below.
| Property | Value | Reference |
| CAS Number | 68586-19-6 | [1][4][5] |
| Molecular Formula | C₁₆H₂₂O₃ | [5] |
| Molecular Weight | 262.34 g/mol | [5] |
| Density | 1.064 g/mL at 25 °C | [4][5] |
| Boiling Point | 115-120 °C at 1 mmHg | [4][6] |
| Refractive Index (n20/D) | 1.497 | [4][5] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Physical Form | Liquid | [4][5] |
| Inhibitor | 200-600 ppm MEHQ | [5] |
Synthesis of Dicyclopentenyloxyethyl Methacrylate
The primary methods for synthesizing DCPOEMA involve the reaction of a dicyclopentadiene-derived alcohol with a methacrylate source. The two most common pathways are direct esterification and transesterification.[1]
Synthesis via Transesterification
Transesterification is a significant pathway for producing DCPOEMA, noted for yielding a monomer with minimal odor, which is advantageous for various applications.[1] This process typically involves the reaction of dicyclopentenyloxyethyl alcohol with an excess of methyl methacrylate in the presence of a suitable catalyst.
Reaction Scheme:
Dicyclopentenyloxyethyl Alcohol + Methyl Methacrylate → Dicyclopentenyloxyethyl Methacrylate + Methanol (B129727)
Experimental Protocol: Transesterification
This protocol describes a general method for the synthesis of DCPOEMA via transesterification of methyl methacrylate with dicyclopentenyloxyethyl alcohol.
Materials:
-
Dicyclopentenyloxyethyl alcohol
-
Methyl methacrylate (in excess)
-
Transesterification catalyst (e.g., dibutyltin (B87310) oxide)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Solvent (e.g., toluene)
-
Sodium hydroxide (B78521) solution (for washing)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add dicyclopentenyloxyethyl alcohol, a 3-5 fold molar excess of methyl methacrylate, and toluene.
-
Add the transesterification catalyst (e.g., 0.1-0.5 mol%) and a polymerization inhibitor.
-
Heat the reaction mixture to reflux. The methanol byproduct will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by tracking the amount of methanol collected or by using techniques like Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase sequentially with a dilute sodium hydroxide solution to remove the catalyst and unreacted acidic impurities, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess methyl methacrylate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to yield pure Dicyclopentenyloxyethyl Methacrylate.
Synthesis via Direct Esterification
Direct esterification involves the reaction of dicyclopentenyloxyethyl alcohol with methacrylic acid or one of its derivatives, such as methacryloyl chloride.[1] The use of a strong acid catalyst, like trifluoromethanesulfonic acid (TfOH), has been noted as particularly effective for this type of synthesis.[1]
Reaction Scheme:
Dicyclopentenyloxyethyl Alcohol + Methacrylic Acid → Dicyclopentenyloxyethyl Methacrylate + Water
Synthesis Pathway Diagram
Caption: Synthesis pathways for DCPOEMA.
Characterization of Dicyclopentenyloxyethyl Methacrylate
Confirming the chemical structure and assessing the purity of the synthesized DCPOEMA monomer is a critical quality control step. This is accomplished through a combination of spectroscopic and chromatographic techniques.[1]
Spectroscopic Analysis
Spectroscopy is the primary tool for elucidating the molecular structure of the compound.[1]
1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the DCPOEMA molecule. The spectrum is expected to show characteristic absorption bands for the methacrylate and dicyclopentenyl groups.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1636 | C=C stretch | Methacrylate vinyl group |
| ~1320 | C-O stretch | Ester group |
| ~3050 | =C-H stretch | Alkene C-H |
| 2850-2950 | C-H stretch | Alkane C-H |
Note: The C=C stretching peak at 1636 cm⁻¹ and the C-O stretching peak at 1320 cm⁻¹ are often used to monitor polymerization reactions of methacrylates.[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, confirming the connectivity and structure. Key expected chemical shifts for DCPOEMA are:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~6.1 and ~5.5 | s | Protons of the methacrylate C=CH₂ group |
| ~5.5 | m | Protons of the cyclopentenyl C=C group |
| ~4.2 | t | -O-CH₂-CH₂-O- protons adjacent to the ester |
| ~3.6 | t | -O-CH₂-CH₂-O- protons adjacent to the ether |
| ~1.9 | s | Methyl (CH₃) protons of the methacrylate group |
| 1.0 - 2.8 | m | Protons of the dicyclopentenyl aliphatic rings |
Note: The cyclopentenyl peaks around 5.5 ppm are characteristic and can be used to determine the monomer's composition in copolymers.[8]
3. Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized monomer. For DCPOEMA (C₁₆H₂₂O₃), the expected molecular weight is approximately 262.34 g/mol .[5] High-resolution mass spectrometry can be used to confirm the exact mass and elemental composition.
Experimental Characterization Workflow
Caption: Workflow for the characterization of DCPOEMA.
Applications in Research and Drug Development
DCPOEMA serves as a valuable reactive diluent and building block for polymers.[2] Its incorporation into a polymer backbone can impart properties such as:
-
Enhanced Durability and Chemical Resistance: The bulky dicyclopentenyl group contributes to the rigidity and chemical stability of the final polymer.[1][2]
-
Improved Adhesion: The monomer exhibits good adhesion to a variety of substrates.[2][9]
-
Viscosity Reduction: It is effective at reducing the viscosity of formulations, which is crucial for applications like UV-curable coatings.[2]
While direct applications of DCPOEMA in drug development are not extensively documented in the provided literature, the broader class of methacrylate polymers is widely used. For instance, methyl methacrylate copolymers (Eudragit®) are key components in transdermal drug delivery systems, film-forming sprays, and nanoparticles.[3] The unique properties of DCPOEMA could potentially be leveraged to create novel drug delivery vehicles with tailored characteristics, such as pH-sensitive release mechanisms or enhanced encapsulation of hydrophobic drugs.[3] Further research is needed to explore its utility in creating specialized biomaterials for controlled drug release or medical device coatings.
References
- 1. Dicyclopentenyloxyethyl methacrylate | 68586-19-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DICYCLOPENTENYLOXYETHYL METHACRYLATE | 68586-19-6 [chemicalbook.com]
- 5. Ethylene glycol dicyclopentenyl ether methacrylate Dicyclopentenyloxyethyl methacrylate 68586-19-6 [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. haihangindustry.com [haihangindustry.com]
